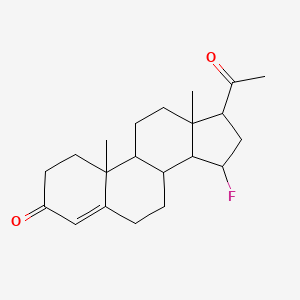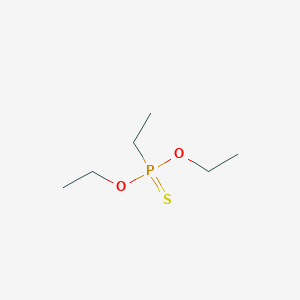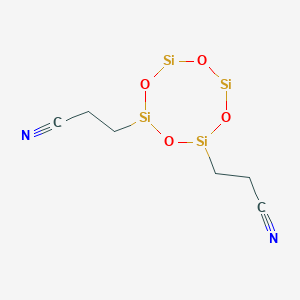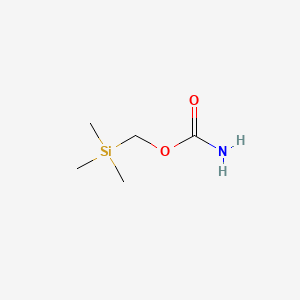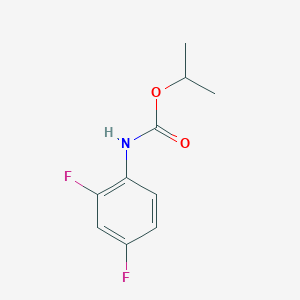
propan-2-yl N-(2,4-difluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl N-(2,4-difluorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a propan-2-yl group attached to a carbamate moiety, which is further linked to a 2,4-difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-(2,4-difluorophenyl)carbamate typically involves the reaction of 2,4-difluoroaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl N-(2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl isocyanate, while reduction could produce the corresponding amine .
Wissenschaftliche Forschungsanwendungen
Propan-2-yl N-(2,4-difluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and coatings.
Wirkmechanismus
The mechanism of action of propan-2-yl N-(2,4-difluorophenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the normal function of the enzyme, leading to a decrease in its activity. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in cell wall synthesis and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A widely used antifungal agent with a similar difluorophenyl group.
Phenyl N-(propan-2-yl)carbamate: Another carbamate compound with similar structural features
Uniqueness
Propan-2-yl N-(2,4-difluorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
2357-78-0 |
|---|---|
Molekularformel |
C10H11F2NO2 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
propan-2-yl N-(2,4-difluorophenyl)carbamate |
InChI |
InChI=1S/C10H11F2NO2/c1-6(2)15-10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
IRPAVMSCKAYBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=C(C=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


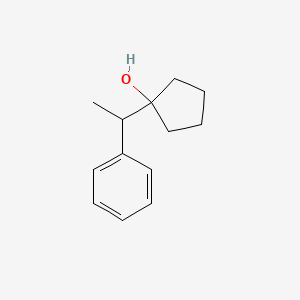
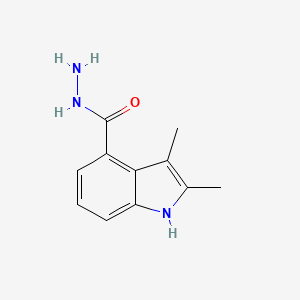

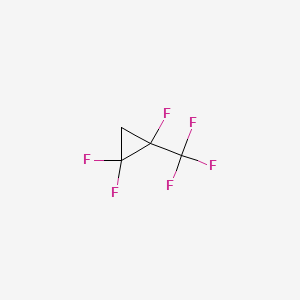
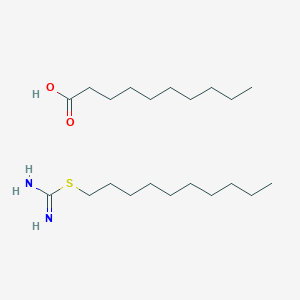
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
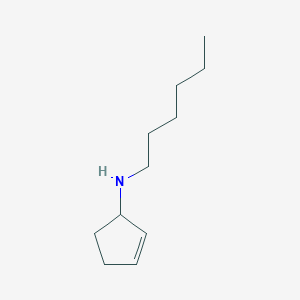
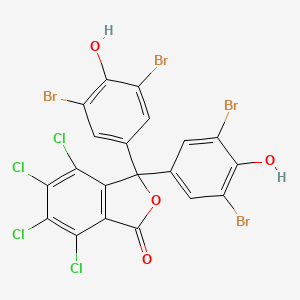
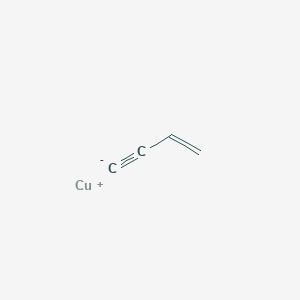
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
